molecular formula SO3<br>O3S B1194175 Sulfur trioxide CAS No. 7446-11-9

Sulfur trioxide

Cat. No.: B1194175
CAS No.: 7446-11-9
M. Wt: 80.07 g/mol
InChI Key: AKEJUJNQAAGONA-UHFFFAOYSA-N
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Description

Sulfur trioxide is a chemical compound with the formula SO₃. It is a colorless to white crystalline solid that fumes in air and is highly reactive. This compound is a significant industrial chemical, primarily used as a precursor to sulfuric acid, one of the most important industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfur trioxide can be prepared in the laboratory by the two-stage pyrolysis of sodium bisulfate. The first stage involves dehydration at 315°C to form sodium pyrosulfate, followed by cracking at 460°C to produce sodium sulfate and this compound .

Industrial Production Methods: The most common industrial method for producing this compound is the Contact Process. This involves the catalytic oxidation of sulfur dioxide (SO₂) to this compound using a vanadium pentoxide (V₂O₅) catalyst at temperatures between 400-600°C. The reaction is as follows: [ 2SO₂ + O₂ \rightarrow 2SO₃ ] This process is highly efficient and is the primary method used in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Sulfur trioxide undergoes several types of chemical reactions, including:

    Hydration: Reacts with water to form sulfuric acid. [ SO₃ + H₂O \rightarrow H₂SO₄ ]

    Reaction with Bases: Reacts with bases like sodium hydroxide to form sodium hydrogen sulfate. [ SO₃ + NaOH \rightarrow NaHSO₄ ]

Common Reagents and Conditions:

    Water: For hydration reactions.

    Bases (e.g., NaOH): For neutralization reactions.

Major Products:

Mechanism of Action

Sulfur trioxide acts as a strong electrophile due to the electron-withdrawing effects of the oxygen atoms. In electrophilic aromatic sulfonation, this compound reacts with aromatic compounds to form sulfonic acids. The mechanism involves the formation of a sigma complex, followed by proton transfer to yield the final product .

Comparison with Similar Compounds

    Sulfur Dioxide (SO₂): A less oxidized form of sulfur oxide, used in the production of sulfuric acid and as a preservative.

    Sulfur Monoxide (SO): An unstable compound that exists only at high temperatures.

    Disulfur Dioxide (S₂O₂): Formed from the dimerization of sulfur monoxide.

    Sulfur Sesquioxide (S₂O₃): Another oxide of sulfur with different oxidation states

Uniqueness: Sulfur trioxide is unique due to its high reactivity and its role as a precursor to sulfuric acid. Its ability to act as a strong dehydrating agent and its involvement in sulfonation reactions make it distinct from other sulfur oxides .

Properties

IUPAC Name

sulfur trioxide
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InChI

InChI=1S/O3S/c1-4(2)3
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InChI Key

AKEJUJNQAAGONA-UHFFFAOYSA-N
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Canonical SMILES

O=S(=O)=O
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Molecular Formula

SO3, O3S
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DSSTOX Substance ID

DTXSID1029673
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Molecular Weight

80.07 g/mol
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Physical Description

Sulfur trioxide, is a colorless to white crystalline solid which will fume in air. Often shipped with inhibitor to prevent polymerization. It reacts violently with water to form sulfuric acid with the release of heat. It is corrosive to metals and tissue. It causes eye and skin burns. Ingestion causes severe burns of mouth esophagus and stomach. The vapor is very toxic by inhalation. It is a fire risk when in contact with organic materials such as wood, cotton, fiberboard, etc., Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid, Colorless to white solid that fumes in air at room temperature; [HSDB] Exists in 3 modifications; The alpha and beta forms are solids; mp = 62.3 and 32.5 deg C, respectively; The gamma form is a solid or liquid with a mp of 16.8 deg C; [Merck Index], HYGROSCOPIC LIQUID OR SOLID IN VARIOUS FORMS. .
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Boiling Point

113 °F at 760 mmHg all forms (EPA, 1998), Sublimes, 44.8 °C
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Solubility

Slowly very sol in aqueous, and sol in 100 parts water at room temp, Solubility in water: violent reaction
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Density

1.92 at 68 °F Gamma form (liquid) (EPA, 1998) - Denser than water; will sink, Critical density: 0.630 g/cu cm, Relative density (water = 1): 1.9
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Vapor Density

2.76 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.76 (Air = 1), Relative vapor density (air = 1): 2.8
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Vapor Pressure

73 mmHg at 77 °F Alpha form; 344 mmHg at 77 °F Beta form; 433 mmHg at 77 °F Gamma form (EPA, 1998), 263.0 [mmHg], Vapor pressure: 73 mm Hg at 25 °C /alpha-form/, Vapor pressure, kPa at 25 °C: 57.7
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Impurities

Trace amounts of water or sulfuric acid can catalyze the formation of polymers.
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Color/Form

White needles, Asbestos-like needles, Pure sulfur trioxide is a colorless liquid that fumes in air at room temperature and pressure.

CAS No.

7446-11-9, 12210-38-7
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Melting Point

144 °F Alpha form; 90.5 °F Beta form; 62.2 °F Gamma form (EPA, 1998), 62.2 °C, Exists in three solid modifications: alpha, beta, and gamma. The alpha form seems to be the stable form but the solid transitions are commonly slow; a given sample may be a mixture of the various forms and its melting point not constant., Physical form: asbestos-like needles; melting point: 32.5 °C; vapor pressure: 344 mm Hg at 25 °C /beta-form/, 17 °C
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Synthesis routes and methods I

Procedure details

The procedure of Example 3, when applied to 31.3 g of α,α',3,4,5,6-hexachloro-o-xylene, mp 92°-92.5° C, yielded an intensely purple solution but essentially no sulfur dioxide eveolution even during a refluxing period of 3 hours. The intermediate biradical was identified by its nuclear magnetic resonance peak at 4.65 ppm (present in about 8-10% abundance in the reaction mixture), whereas the dioxonium compound (90-92% of the reaction mixture) had the chemical shift of its protons at 6.31-6.33 ppm. After the stripping of the excess of sulfur trioxide, the dioxonium compound was obtained as a dark amber colored viscous oil in quantitative yield (63.5 g) and was further identified by its hydrolysis to three mole equivalents of sulfuric acid, two mole equivalents of hydrochloric acid and one mole equivalent of the cyclic sulfate of 3,4,5,6-tetrachloro-o-xylene-1,2-diol (see Example 32).
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Synthesis routes and methods II

Procedure details

Such a process is for example described in U.S. Pat. No. 3,914,217. In the process as described in U.S. Pat. No. 3,914,217 the Beckmann rearrangement is carried out in three stages in series. Cyclohexanone oxime is fed to each stage containing a circulating rearrangement mixture having a sulfuric acid+SO3 to caprolactam weight ratio and a SO3 content within certain ranges. The circulating rearrangement mixture of the first stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.33 to 1.80 (molar ratio of 1.55 to 2.17) and a SO3 content of 2 to 14 wt. %; the circulating rearrangement mixture of the second stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.14 to 1.31 (molar ratio of 1.32 to 1.55) and a S03 content of at least 0.82 wt. %, preferably 0.82 to 6.5 wt. % and the circulating rearrangement mixture of the third stage has a sulfuric acid+SO3 to caprolactam weight ratio of 1.00 to 1.13 (molar ratio of 1.15 to 1.33) and a SO3 content of at least 0.4 wt. %, preferably 0.4 to 4 wt. %. The reaction mixture obtained in the third rearrangement stage essentially containing caprolactam, sulfuric acid and optionally residual sulfur trioxide is sent to a reactor system together with ammonia, water and a solvent such as toluene. The sulfuric acid and SO3 are neutralized by converting the sulfuric acid and SO3 into ammonium sulfate and the caprolactam is simultaneously extracted from the ammonium sulfate solution formed in this system.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfur trioxide
Reactant of Route 2
Reactant of Route 2
Sulfur trioxide
Reactant of Route 3
Sulfur trioxide
Reactant of Route 4
Sulfur trioxide

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